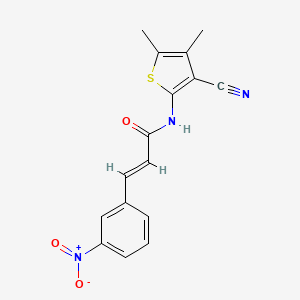

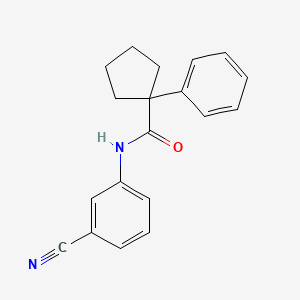

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide” is likely a complex organic compound. It contains a cyanophenyl group (a phenyl group with a cyano substituent), a phenyl group, and a cyclopentane carboxamide group (a cyclopentane ring with a carboxamide substituent) .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines and carboxylic acids or their derivatives .Chemical Reactions Analysis

Compounds with similar functional groups often undergo reactions such as nucleophilic substitution, condensation, and various other organic reactions .Applications De Recherche Scientifique

Heterocyclic Synthesis and Antibacterial Activity

Research has explored the synthesis of heterocyclic compounds with thiophene-2-carboxamide, aiming at new antibiotic and antibacterial drugs. These compounds, including derivatives of N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide, were evaluated for their activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Ahmed, 2007).

Structural Characterization and Chemical Properties

The structural and chemical properties of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been studied, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. These studies involve X-ray diffraction and spectroscopic analyses, contributing to our understanding of their crystalline structures and potential chemical applications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Conformational Analysis of Phenylalanine Analogues

Detailed conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, have been explored. This research provides insights into the structural aspects of similar carboxamides and their potential applications in designing bioactive compounds (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).

Electrophilic Amination and Synthesis Applications

Studies on the electrophilic amination of carbanions using N-carboxamido oxaziridines have highlighted the synthesis applications of related carboxamides. These findings contribute to the broader knowledge of nitrogen incorporation into organic molecules, potentially useful in synthesizing this compound analogues (Armstrong, Atkin, & Swallow, 2000).

Synthesis and Corrosion Inhibition

Research on the synthesis and characterization of new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has shown their effectiveness as corrosion inhibitors. This application is significant for the chemical industry, demonstrating the versatility of this compound and its derivatives in material science (Abu-Rayyan et al., 2022).

Mécanisme D'action

Target of Action

Related compounds have been found to interact with proteins such as the mitogen-activated protein kinase 14 .

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

Related compounds have been found to impact various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Related compounds have been found to exert antiproliferative activity against cancer cell lines .

Propriétés

IUPAC Name |

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-14-15-7-6-10-17(13-15)21-18(22)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAOPMKVFKDLQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2954086.png)

![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954087.png)

![2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2954092.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-3-carboxamide](/img/structure/B2954094.png)

![2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2954098.png)